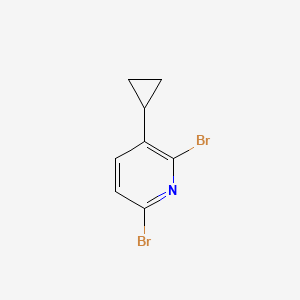
2,6-dibromo-3-cyclopropylPyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-3-cyclopropylpyridine is a chemical compound with the following properties:
IUPAC Name: this compound
Molecular Formula: CHBrN
Molecular Weight: 276.96 g/mol
InChI Code: 1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H
Description: It is a brominated pyridine derivative.
準備方法
Synthetic Routes::
- One common synthetic route involves bromination of 3-cyclopropylpyridine using bromine or a brominating agent.
- The reaction proceeds via electrophilic aromatic substitution, where bromine substitutes for a hydrogen atom on the pyridine ring.
- The resulting 2,6-dibromo-3-cyclopropylpyridine can be isolated and purified.
- Industrial production methods may vary, but they typically involve large-scale bromination reactions.
- Optimization of reaction conditions, such as temperature, solvent, and catalyst, ensures efficient production.
化学反応の分析
2,6-Dibromo-3-cyclopropylpyridine undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding cyclopropylpyridine.
Oxidation Reactions: Oxidation may lead to the formation of more complex derivatives.
Common reagents and conditions depend on the specific reaction type.
科学的研究の応用
This compound finds applications in:
Chemistry: As a building block for designing novel molecules.
Biology: It may serve as a pharmacophore or ligand in drug discovery.
Medicine: Research into potential therapeutic effects.
Industry: Used in the synthesis of other compounds.
作用機序
The exact mechanism of action is context-dependent. It could involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.
類似化合物との比較
While 2,6-dibromo-3-cyclopropylpyridine is unique due to its bromine substitution pattern and cyclopropyl group, similar compounds include other halogenated pyridines and cyclopropyl-containing heterocycles.
特性
分子式 |
C8H7Br2N |
|---|---|
分子量 |
276.96 g/mol |
IUPAC名 |
2,6-dibromo-3-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2 |
InChIキー |
HHKAVQCRWHVSPM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(N=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12958029.png)
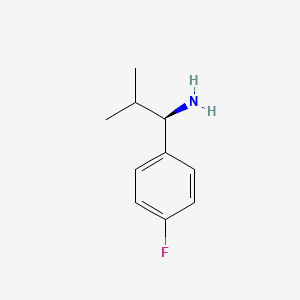

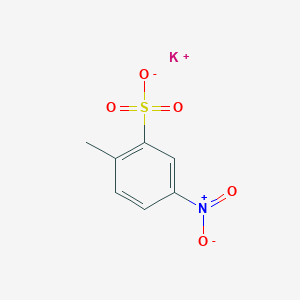
![(1R,5R)-tert-Butyl 8-oxo-10-(2,2,2-trifluoroethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12958061.png)
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)

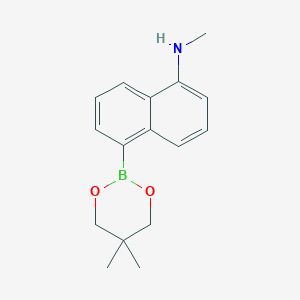

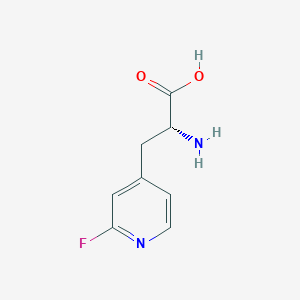

![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)

